molecular formula C9H8O6S B072250 2-[(carboxymethyl)sulfonyl]benzoic acid CAS No. 1209-81-0

2-[(carboxymethyl)sulfonyl]benzoic acid

Cat. No.: B072250
CAS No.: 1209-81-0
M. Wt: 244.22 g/mol
InChI Key: STPWPICGADJXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Carboxymethyl)sulfonyl]benzoic acid is a benzoic acid derivative featuring a sulfonyl (-SO₂-) group bonded to a carboxymethyl (-CH₂COOH) substituent at the 2-position of the aromatic ring. This structure combines the electron-withdrawing sulfonyl group with the carboxylic acid moiety, influencing its acidity, solubility, and reactivity.

Properties

CAS No.

1209-81-0

Molecular Formula

C9H8O6S

Molecular Weight

244.22 g/mol

IUPAC Name

2-(carboxymethylsulfonyl)benzoic acid

InChI

InChI=1S/C9H8O6S/c10-8(11)5-16(14,15)7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)

InChI Key

STPWPICGADJXAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(=O)O

Other CAS No.

1209-81-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(carboxymethyl)sulfonyl]benzoic acid typically involves the sulphonation of benzoic acid derivatives followed by carboxymethylation. One common method involves the reaction of benzoic acid with chlorosulfonic acid to introduce the sulphonyl group. The resulting sulphonyl benzoic acid is then reacted with chloroacetic acid under basic conditions to introduce the carboxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(carboxymethyl)sulfonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulphonyl group to a sulfide group.

    Substitution: The carboxymethyl and sulphonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxymethyl or sulphonyl groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(carboxymethyl)sulfonyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(carboxymethyl)sulfonyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxymethyl and sulphonyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among selected benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Application Synthesis Method References
2-[[(4-Methylphenyl)sulfonyl]amino]benzoic acid C₁₄H₁₃NO₄S 291.32 Sulfonyl (-SO₂-), amino (-NH-), carboxylic acid Not explicitly stated; sulfonamides often used in pharmaceuticals (e.g., antibiotics) Likely sulfonation or coupling reactions
Phthalylsulfathiazole C₁₆H₁₃N₃O₅S₂ 403.42 Sulfathiazole (sulfonamide + thiazole), carboxylic acid Intestinal antibacterial agent Condensation of sulfathiazole with phthalic anhydride
2-[(Carboxymethyl)thio]benzoic acid C₉H₈O₄S 228.22 Thioether (-S-), carboxylic acid Intermediate in organic synthesis; potential for metal chelation Michael addition or thiol-alkylation reactions
Sulfasalazine C₁₈H₁₄N₄O₅S 398.39 Sulfonamide (-SO₂NH-), diazenyl (-N=N-), carboxylic acid Anti-inflammatory and immunosuppressive (treatment of ulcerative colitis) Azo coupling of sulfapyridine and 5-aminosalicylic acid
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (e.g., III in ) C₁₂H₁₂O₆S 284.28 (varies) Thioether (-S-), ketone (-CO-), carboxylic acid Not explicitly stated; potential enzyme inhibitors due to ketone and thioether motifs Michael addition of thioglycolic acid to α,β-unsaturated ketones

Key Comparative Insights

Electronic Effects and Acidity
  • Sulfonyl vs. Thioether Groups : Sulfonyl derivatives (e.g., phthalylsulfathiazole) exhibit stronger electron-withdrawing effects compared to thioether analogs (e.g., 2-[(carboxymethyl)thio]benzoic acid). This increases the acidity of the carboxylic acid group and enhances stability against oxidation .
  • Sulfonamide Functionality : Compounds like sulfasalazine leverage the sulfonamide group (-SO₂NH-) for antibacterial activity, targeting bacterial folate synthesis .

Physical and Chemical Properties

  • Melting Points : Sulfonyl derivatives generally exhibit higher melting points due to stronger intermolecular forces (e.g., sulfasalazine melts at ~255°C). In contrast, thioether analogs like 2-[(carboxymethyl)thio]benzoic acid may have lower melting points (~214–216°C for structurally related compounds) .
  • Solubility : Sulfonamide and sulfonyl groups enhance water solubility in polar solvents, whereas thioether-containing compounds are more lipophilic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.